molecular formula C17H21ClN2O2S2 B2396401 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953205-04-4

2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2396401
CAS RN: 953205-04-4
M. Wt: 384.94
InChI Key: UQAQURJLQQBUAE-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide for laboratory experiments is its high potency and specificity for BTK and other kinases, which allows for precise targeting of cancer cells. However, one potential limitation is that it may not be effective for all types of cancer, and further research is needed to determine its optimal use in different patient populations.

Future Directions

There are several potential future directions for the development of 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide and other kinase inhibitors. One area of focus is the development of combination therapies that target multiple kinases or other pathways involved in cancer growth and spread. Another area of interest is the identification of biomarkers that can predict response to kinase inhibitors, which could help to personalize treatment for individual patients. Finally, ongoing research is needed to better understand the mechanisms of resistance to kinase inhibitors and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves several steps, including the reaction of 2-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of thiophen-2-ylmethylamine and the subsequent reaction with 4-(aminomethyl) piperidine. The final product is obtained through the reaction of the intermediate with 2-chloro-4-nitroaniline.

Scientific Research Applications

2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, it has been shown to exhibit potent antitumor activity and to have a favorable safety profile.

properties

IUPAC Name

2-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S2/c18-16-5-1-2-6-17(16)24(21,22)19-12-14-7-9-20(10-8-14)13-15-4-3-11-23-15/h1-6,11,14,19H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAQURJLQQBUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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